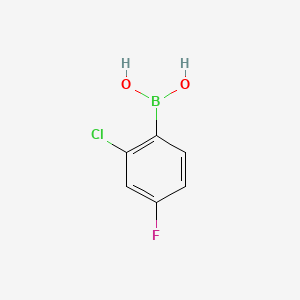

2-Chloro-4-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2-chloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFNMNLYGPKKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590368 | |

| Record name | (2-Chloro-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-72-1 | |

| Record name | (2-Chloro-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 2-Chloro-4-fluorophenylboronic Acid in Modern Organic Synthesis: A Technical Guide

Introduction: The Indispensable Role of Phenylboronic Acids in Synthetic Chemistry

In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon bonds is paramount. Among the myriad of tools available to the synthetic chemist, phenylboronic acids have emerged as exceptionally versatile and powerful reagents. Their stability, relatively low toxicity, and, most importantly, their reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules.[1] This guide focuses on a particularly valuable derivative: 2-Chloro-4-fluorophenylboronic acid. We will delve into its unique properties and explore its critical applications, providing both mechanistic insights and practical, field-proven protocols for its use. This molecule is not merely another building block; its specific substitution pattern offers distinct advantages in the synthesis of high-value compounds, particularly in the realms of medicinal chemistry and agrochemicals.[2]

Physicochemical Properties and Reactivity Profile

This compound is a white to off-white crystalline solid with the chemical formula C₆H₅BClFO₂ and a molecular weight of 174.37 g/mol . Its structure, featuring a boronic acid group ortho to a chlorine atom and para to a fluorine atom, is key to its synthetic utility.

| Property | Value |

| CAS Number | 313545-72-1 |

| Molecular Formula | C₆H₅BClFO₂ |

| Molecular Weight | 174.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 220-223 °C |

The electronic and steric properties of the chloro and fluoro substituents significantly influence the reactivity of the boronic acid. The electron-withdrawing nature of the halogens can impact the acidity of the boronic acid and its transmetalation rate in catalytic cycles.[3] The ortho-chloro group, in particular, can introduce steric hindrance that may influence the regioselectivity of certain reactions.[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.[4] this compound is an exemplary coupling partner in this reaction, allowing for the introduction of the 2-chloro-4-fluorophenyl moiety into a wide array of molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

The following protocol provides a robust method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

A significant application of this compound is in the synthesis of targeted cancer therapeutics, particularly MEK inhibitors.[5] The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that is often dysregulated in various cancers.[5]

Trametinib: A Case Study

Trametinib (Mekinist®) is a potent and selective allosteric inhibitor of MEK1 and MEK2 enzymes, approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[6] The synthesis of Trametinib involves the incorporation of a 2-fluoro-4-iodophenylamino moiety, for which this compound can serve as a key precursor through a Suzuki coupling followed by amination, or related cross-coupling strategies.

The general synthetic strategy often involves the coupling of a functionalized pyrimidine or pyridine core with the substituted phenyl group.

| Drug | Target | Therapeutic Area | Role of this compound |

| Trametinib | MEK1/MEK2 | Oncology (Melanoma, NSCLC) | Key building block for the 2-fluoro-4-substituted phenylamino moiety.[7] |

| Binimetinib | MEK1/MEK2 | Oncology (Melanoma) | Precursor for the 5-((4-bromo-2-fluorophenyl)amino) fragment.[8] |

Utility in Agrochemical Development

The unique substitution pattern of this compound also lends itself to the development of novel agrochemicals. The presence of fluorine can enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in the design of effective and persistent pesticides and herbicides.[9] Patents have disclosed the use of closely related 4-chloro-2-fluoro-3-substituted-phenylboronic acids as crucial intermediates in the synthesis of novel herbicides.[10] These herbicides are designed to have high efficacy at low application rates, a key goal in modern agricultural chemistry.

Conclusion: A Versatile and Strategic Reagent

This compound is a testament to the power of strategic molecular design in synthetic chemistry. Its unique combination of a reactive boronic acid moiety with the modulating effects of chloro and fluoro substituents makes it an invaluable tool for the construction of complex and high-value molecules. From life-saving cancer therapeutics to innovative agrochemicals, the applications of this versatile building block continue to expand, underscoring its importance for researchers and scientists in both academic and industrial settings. The robust and well-understood reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the beneficial properties it imparts to the final products, ensures its continued and prominent role in the future of organic synthesis.

References

- National Center for Biotechnology Information. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

- Google Patents. Preparation of and formulation comprising a MEK inhibitor.

- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- ResearchGate. Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug.

- National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Google Patents. Synthesizing method for binimetinib.

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Google Patents. Method for synthesizing trametinib key intermediate.

- National Center for Biotechnology Information. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- PubMed. MEK inhibitors in oncology: a patent review and update (2016 - present).

- PubMed. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- National Center for Biotechnology Information. Current Contributions of Organofluorine Compounds to the Agrochemical Industry.

- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Organic Chemistry Portal. Suzuki Coupling.

- National Center for Biotechnology Information. Combination therapies - Patent US-12354130-B2.

- MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

- ResearchGate. Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.

- Google Patents. Preparation Method of Cobimetinib.

- ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.

- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters.

- ResearchGate. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.

- National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

- Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

- YouTube. Suzuki cross-coupling reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. MEK inhibitors in oncology: a patent review and update (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medkoo.com [medkoo.com]

- 9. WO2021116901A1 - Forms of binimetinib and process for preparation thereof - Google Patents [patents.google.com]

- 10. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic acid: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorophenylboronic acid, a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis, reactivity, and key applications, with a focus on practical, field-proven insights.

Introduction: A Key Player in Cross-Coupling Chemistry

This compound, with the chemical formula C₆H₅BClFO₂, is a substituted phenylboronic acid that has gained significant traction as a crucial intermediate in a variety of synthetic applications.[1] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] The presence of both a chloro and a fluoro substituent on the phenyl ring imparts unique electronic properties and reactivity, making it a valuable tool for the synthesis of complex organic molecules. This guide will explore the fundamental characteristics of this compound and its role in advancing pharmaceutical and material science research.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective application in synthesis. This compound is a white to off-white crystalline powder with a melting point of approximately 237 °C.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 313545-72-1 | [2][3][4] |

| Molecular Formula | C₆H₅BClFO₂ | [2][3] |

| Molecular Weight | 174.37 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 237 °C | [1] |

| Purity | Typically ≥97% | [3] |

Spectral Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific spectral data can vary slightly based on the solvent and instrument used, the following provides a representative overview.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The acidic protons of the boronic acid group (B(OH)₂) typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. The carbon atoms in the phenyl ring will show distinct signals, with their chemical shifts influenced by the attached chloro, fluoro, and boronic acid groups. The carbon atom directly bonded to the boron atom (C-B) will have a characteristic chemical shift.[5] The carbon atoms will also exhibit coupling with the fluorine atom (J-coupling), providing further structural confirmation.[5]

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups in the boronic acid.[6]

-

C=C stretching: Bands in the 1400-1600 cm⁻¹ region, corresponding to the aromatic ring.[7]

-

C-Cl stretching: A band typically found in the 600-800 cm⁻¹ region.

-

C-F stretching: A strong absorption band usually in the 1100-1300 cm⁻¹ region.

-

B-O stretching: A strong band around 1350 cm⁻¹.[8]

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the molecular ion peak [M]⁺ would be expected at approximately m/z 174, with the characteristic isotopic pattern for a molecule containing one chlorine atom.

Synthesis and Reactivity

Synthetic Routes

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A common strategy for the synthesis of substituted phenylboronic acids is the halogen-metal exchange of an aryl halide followed by quenching with a boron electrophile.

Conceptual Workflow for the Synthesis of Halogenated Phenylboronic Acids:

Caption: General workflow for the synthesis of arylboronic acids.

Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[10][11][12]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner), forming a Pd(II) complex.[12][13]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[13] The base activates the boronic acid to form a more nucleophilic boronate species.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.[12][13]

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Applications in Materials Science

The precise construction of conjugated organic molecules is fundamental to the development of advanced materials with tailored electronic and photophysical properties. This compound is a valuable precursor in the synthesis of materials for organic electronics.

Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, host materials play a critical role in the emissive layer by facilitating charge transport and transferring energy to the light-emitting dopant molecules. [14]Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving high device efficiency and stability. The synthesis of these complex host materials often relies on Suzuki-Miyaura cross-coupling reactions to build extended π-conjugated systems.

This compound can be used to introduce the 2-chloro-4-fluorophenyl moiety into the molecular architecture of host materials for blue-emitting OLEDs. [15][16][17]The electron-withdrawing nature of the chloro and fluoro substituents can be strategically employed to tune the HOMO and LUMO energy levels of the material, which is crucial for efficient charge injection and transport, as well as for achieving a high triplet energy to effectively confine the excitons on the dopant.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline and may require optimization based on the specific substrate, scale, and available laboratory equipment.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas three times.

-

Add the degassed 4:1 dioxane/water solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the skin, eyes, and respiratory system. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction has made it an important building block for the construction of complex biaryl molecules with applications in pharmaceuticals and materials science. A thorough understanding of its properties, reactivity, and handling is essential for its successful application in research and development.

References

- Díaz, D. J., & Organ, M. G. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14337–14375.

- Figueiredo, L. J. O., et al. (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 10, 2358–2368.

- Jadhav, A. S., & Singh, R. P. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Pharmacy and Pharmaceutical Sciences, 5(10), 566-586.

- Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling.

- Wang, D., & D'Amico, D. C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(15), 3362–3365.

- Leconte, N., & Darses, S. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 868.

- Górski, K., et al. (2018). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 56(12), 1149-1156.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supporting Information for....

- Wang, D., & D'Amico, D. C. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(15), 3362–3365.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Oakwood Chemical. (n.d.). This compound.

- PubChem. (n.d.). 4-Fluorophenylboronic acid.

- Idemitsu Kosan Co., Ltd. (2019). Blue fluorescent OLED materials and their application for high-performance devices.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Reddit. (2014, February 5). Effect of boron groups on 13C NMR chemical shift. r/chemistry.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- San Diego State University. (n.d.). 11B NMR Chemical Shifts.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- da Silva, F. de A., et al. (2012).

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

- Singh, S., et al. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. RSC Medicinal Chemistry, 14(9), 1629–1661.

- Yang, X., et al. (2022). Advances in High-Efficiency Blue OLED Materials.

- ResearchGate. (2024, September 5). (PDF) Advances in High-Efficiency Blue OLED Materials.

- Park, Y. S., et al. (2017). Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters.

- Tarı, G., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 1056–1067.

- Lee, J., et al. (2023). Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. This compound | 313545-72-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwjmrd.com [wwjmrd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. Blue fluorescent OLED materials and their application for high-performance devices - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in High-Efficiency Blue OLED Materials | MDPI [mdpi.com]

- 17. researchgate.net [researchgate.net]

Tyrphostin AG 1478: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Tyrphostin AG 1478, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and drug development professionals engaged in oncology, cell signaling, and pharmacology research.

Introduction: The Significance of EGFR Inhibition and the Role of AG 1478

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a critical target for therapeutic intervention. Tyrphostin AG 1478 (also known by the CAS numbers 153436-53-4 and 175178-82-2 for the hydrochloride salt) has emerged as a valuable tool in the study of EGFR-driven pathologies due to its high potency and selectivity.[3][4][5] This quinazoline-based compound acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the EGFR and subsequent activation of downstream signaling cascades.[6]

Chemical and Physicochemical Properties

AG 1478 is chemically known as N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine. Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₁₆H₁₄ClN₃O₂ | [4] |

| Molecular Weight | 315.75 g/mol | [4] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in DMSO (≥10 mg/mL) and ethanol. Insoluble in water. | [7] |

| Storage | Store lyophilized powder at -20°C, protected from light. Once in solution, use within 3 months to prevent loss of potency. | [7] |

Mechanism of Action: Targeting the EGFR Signaling Cascade

Tyrphostin AG 1478 exerts its biological effects by directly inhibiting the tyrosine kinase activity of the EGFR. Upon ligand binding, EGFR monomers dimerize and undergo autophosphorylation on specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for adaptor proteins and enzymes that initiate downstream signaling pathways crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.

AG 1478 competitively binds to the ATP-binding pocket of the EGFR's kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the entire downstream signaling cascade.

Caption: EGFR Signaling Pathway and the Point of Inhibition by Tyrphostin AG 1478.

Biological Activity and Selectivity

Tyrphostin AG 1478 is a highly potent inhibitor of EGFR, with a reported IC50 value of approximately 3 nM in cell-free assays.[3][4][5] Its selectivity for EGFR is a key feature, with significantly lower activity against other related tyrosine kinases such as HER2/neu and PDGFR (IC50 > 100 µM).[4] This specificity makes it an excellent tool for dissecting EGFR-specific signaling events.

Interestingly, AG 1478 has shown preferential inhibition of truncated, constitutively active forms of EGFR, such as the EGFRvIII mutant, which is frequently found in glioblastoma.[8] This suggests its potential therapeutic relevance in cancers driven by such mutations.

While highly selective for EGFR, some off-target effects have been noted. For instance, AG 1478 has been shown to inhibit protein kinase CK2 with an IC50 of 25.9 µM, acting as a bisubstrate inhibitor competitive with both GTP and the protein substrate.[9] It has also been reported to inhibit Kv1.5 potassium channels, although this effect is independent of its tyrosine kinase inhibitory activity.[10]

Applications in Research and Drug Development

Tyrphostin AG 1478 is widely used in preclinical research to investigate the role of EGFR in various cellular processes and diseases.

In Vitro Studies:

-

Inhibition of Cancer Cell Growth: AG 1478 effectively inhibits the proliferation of various cancer cell lines that are dependent on EGFR signaling, including those from lung, prostate, and breast cancers.[2][3][6]

-

Induction of Apoptosis: By blocking the pro-survival signals downstream of EGFR, AG 1478 can induce programmed cell death in cancer cells.[2][6]

-

Inhibition of Cell Invasion and Metastasis: EGFR signaling is implicated in cell migration and invasion. AG 1478 has been shown to reduce the invasive potential of cancer cells, in part by downregulating the expression of matrix metalloproteinases like MMP-9.[2]

In Vivo Studies:

In animal models, administration of AG 1478 has been shown to inhibit the growth of tumor xenografts.[4] It effectively blocks the phosphorylation of EGFR at the tumor site.[4]

Experimental Protocols

The following are generalized protocols for common experiments involving Tyrphostin AG 1478. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell-Based Assay for Inhibition of EGFR Phosphorylation (Western Blot)

This protocol describes how to assess the inhibitory effect of AG 1478 on EGF-induced EGFR phosphorylation in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., A431, which overexpresses EGFR)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tyrphostin AG 1478 stock solution (e.g., 10 mM in DMSO)

-

Recombinant human EGF

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and allow them to reach 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal EGFR activity.

-

Inhibitor Treatment: Treat the serum-starved cells with various concentrations of AG 1478 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

-

Ligand Stimulation: Add EGF (e.g., 50-100 ng/mL) to the culture medium for the last 15 minutes of the inhibitor incubation period to induce EGFR phosphorylation.

-

Cell Lysis: Immediately place the culture plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add supplemented RIPA buffer, scrape the cells, and collect the lysate.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-EGFR signal to total EGFR and the loading control.

-

Caption: A generalized workflow for a Western blot experiment to assess EGFR inhibition.

Safety and Toxicology

While Tyrphostin AG 1478 is a valuable research tool, it is important to be aware of its potential toxicities. In vivo studies in rats have shown that chronic administration of AG 1478 can lead to significant hypomagnesemia (low magnesium levels).[3] This effect is thought to be a class effect of EGFR inhibitors and can be associated with systemic oxidative stress and cardiac dysfunction.[3] Therefore, researchers conducting long-term in vivo studies with AG 1478 should consider monitoring plasma magnesium levels. As with all chemical reagents, appropriate personal protective equipment should be worn when handling AG 1478.

Conclusion

Tyrphostin AG 1478 is a potent, selective, and cell-permeable inhibitor of the EGFR tyrosine kinase. Its well-characterized mechanism of action and biological effects make it an indispensable tool for researchers investigating EGFR signaling in cancer and other diseases. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for the design and execution of scientifically rigorous experiments.

References

- Hu, X., Li, D., Zhou, J., Song, H., & Wei, Q. (2005). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme. Yao xue xue bao = Acta pharmaceutica Sinica, 40(7), 600–604. [Link]

- Philips, T., Kramer, J. H., Chmielinska, J. J., Mak, I. T., & Weglicki, W. B. (2012). The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. Canadian Journal of Physiology and Pharmacology, 90(1), 23–31. [Link]

- Semantic Scholar. (n.d.). Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme.

- Posner, I., Engel, M., Gazit, A., & Levitzki, A. (1994). Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program. Molecular Pharmacology, 45(4), 673–683. [Link]

- Lichtner, R. B., Menrad, A., Sommer, A., Klar, U., & Schneider, M. R. (2001). Preclinical analysis of the analinoquinazoline AG1478, a specific small molecule inhibitor of EGF receptor tyrosine kinase. International Journal of Cancer, 93(6), 765–772. [Link]

- Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

- AdooQ Bioscience. (n.d.). AG-1478 (Tyrphostin AG-1478) | EGFR Inhibitor.

- Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. L., Hamilton, G. A., Henderson, J. L., Insko, D. E., Jagdmann, G. E., Jr, Jansen, J. M., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

- Bojko, A., Kujawa, M., & Zgirski, A. (2012). The effect of tyrphostins AG494 and AG1478 on the autocrine growth regulation of A549 and DU145 cells. Folia Histochemica et Cytobiologica, 50(2), 186–195. [Link]

- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

- Liu, Z., Li, G., Wei, S., & Liu, Y. (2008). Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells. International Journal of Molecular Medicine, 21(5), 577–585. [Link]

- Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

- Caja, L., Sancho, P., Bertran, E., Ortiz, C., Campbell, J. S., Fausto, N., & Fabregat, I. (2011). The tyrphostin AG1478 inhibits proliferation and induces death of liver tumor cells through EGF receptor-dependent and independent mechanisms. Biochemical Pharmacology, 82(11), 1583–1592. [Link]

- Bojko, A., Kujawa, M., & Zgirski, A. (2012). The Effect of Tyrphostins AG494 and AG1478 on the Autocrine Growth Regulation of A549 and DU145 Cells. Folia histochemica et cytobiologica, 50(2), 186–195. [Link]

- Han, Y., Caday, C. G., Nanda, A., Cavenee, W. K., & Huang, H. J. (1996). Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors. Cancer Research, 56(17), 3859–3861. [Link]

- ResearchGate. (n.d.). Influence of tyrphostin AG1478 and curcumin on DNA content in the....

- Sorkina, T., Sorkin, A., & Beguinot, L. (2009). Termination of tyrphostin AG1478 application results in different recovery of EGF receptor tyrosine residues 1045 and 1173 phosphorylation in A431 cells.

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. selleckchem.com [selleckchem.com]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitory effect and its kinetic analysis of tyrphostin AG1478 on recombinant human protein kinase CK2 holoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-4-fluorophenylboronic acid, with the CAS Number 313545-72-1, is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring both a chloro and a fluoro group on the phenyl ring, imparts distinct reactivity and electronic properties. This makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heterocyclic structures, which are common motifs in pharmaceutical agents.[2] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its handling, characterization, and application.

I. Core Physicochemical Properties

A thorough understanding of the fundamental physical properties of a compound is paramount for its effective use in research and development. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BClFO₂ | [2][3] |

| Molecular Weight | 174.36 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 220-237 °C | [2] |

| Boiling Point (Predicted) | 290.9 ± 50.0 °C at 760 mmHg | N/A |

| pKa (Predicted) | 8.37 ± 0.58 | N/A |

| Storage Conditions | Room temperature, in a dry and dark place.[3] | [3] |

II. Solubility Profile

General Solubility Observations:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and acetone.

-

Low Solubility: Expected in non-polar solvents such as toluene and hexanes.

The boronic acid functional group can engage in hydrogen bonding, contributing to its solubility in protic solvents. For reactions requiring anhydrous conditions, solvents like THF and dioxane are often suitable choices.

III. Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Below is a summary of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

The 1H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the phenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The exact chemical shifts and coupling constants are influenced by the electronic effects of the chloro, fluoro, and boronic acid groups. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The 13C NMR spectrum will display six distinct signals for the carbon atoms of the phenyl ring. The carbon atom attached to the boron will have a characteristic chemical shift, typically in the range of 130-140 ppm. The chemical shifts of the other aromatic carbons will be influenced by the positions of the chloro and fluoro substituents.[4][5][6][7][8]

A single resonance is expected in the 19F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift will be in the typical range for an aryl fluoride, and it will likely show coupling to the adjacent aromatic protons.[9][10][11][12][13]

The 11B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad signal is anticipated in the chemical shift range of 27-33 ppm for the sp²-hybridized boron atom.[14][15][16][17] The broadness of the signal is due to the quadrupolar nature of the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3200 (broad) | O-H stretching of the boronic acid hydroxyl groups, often involved in hydrogen bonding. |

| 3100-3000 | Aromatic C-H stretching. |

| 1600-1450 | Aromatic C=C stretching vibrations. |

| 1350-1310 | B-O stretching. |

| 1100-1000 | C-F stretching. |

| 850-750 | C-Cl stretching. |

The presence of a broad O-H stretching band is a hallmark of boronic acids.[18][19][20]

IV. Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC provides a more precise and reproducible determination of the melting point compared to traditional capillary methods. It measures the heat flow required to raise the temperature of the sample and a reference at the same rate.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Acquisition of 1H NMR Spectrum

Rationale: To confirm the identity and assess the purity of the compound by analyzing the chemical environment of the protons.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Instrument Tuning: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire the 1H NMR spectrum using a standard pulse sequence.

-

Processing: Fourier transform the free induction decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference.

Caption: Workflow for 1H NMR Spectrum Acquisition.

V. Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The following information is derived from available Safety Data Sheets (SDS).[1][3][21][22][23]

Hazard Statements:

-

H315: Causes skin irritation.[24]

-

H319: Causes serious eye irritation.[24]

-

H335: May cause respiratory irritation.[24]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[24]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[24]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Caption: Key Safety and Handling Considerations.

VI. Conclusion

This compound is a valuable reagent with well-defined physical properties that make it suitable for a range of applications in synthetic chemistry. A clear understanding of its physicochemical characteristics, solubility, and spectral properties, as outlined in this guide, is crucial for its successful and safe utilization in the laboratory.

VII. References

-

Angene Chemical. Safety Data Sheet: this compound. [Link]

-

Smith, J. et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education.

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

Silla, J. M. S., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry.

-

The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

-

ResearchGate. 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Link]

-

University of Sheffield. Boron NMR. [Link]

-

UCSB Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Science and Fun. 11B NMR chemical shifts. [Link]

-

19F NMR Reference Standards. [Link]

-

19Flourine NMR. [Link]

-

AZoM. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Asian Journal of Research in Chemistry. Physical Properties of liquids. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. rsc.org [rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. par.nsf.gov [par.nsf.gov]

- 15. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 16. Boron NMR [chem.ch.huji.ac.il]

- 17. science-and-fun.de [science-and-fun.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. combi-blocks.com [combi-blocks.com]

- 22. fishersci.com [fishersci.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-Depth Technical Guide to 2-Chloro-4-fluorophenylboronic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-4-fluorophenylboronic acid, a versatile reagent pivotal in modern organic synthesis and drug discovery. Intended for researchers, chemists, and professionals in pharmaceutical and material sciences, this document elucidates the compound's core properties, synthesis methodologies, and its critical role in advanced chemical transformations, with a particular focus on the Suzuki-Miyaura cross-coupling reaction.

Core Properties and Specifications

This compound is a substituted arylboronic acid, a class of compounds renowned for their stability, low toxicity, and versatile reactivity in metal-catalyzed reactions.[1] The presence of both a chlorine and a fluorine atom on the phenyl ring imparts unique electronic properties that enhance its reactivity and selectivity in synthetic applications, making it a valuable building block for complex molecules.[2]

Chemical Identity and Molecular Characteristics

The fundamental molecular attributes of this compound are summarized below. These values are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BClFO₂ | [2][3][4] |

| Molecular Weight | 174.36 g/mol | [2][4] |

| CAS Number | 313545-72-1 | [2][3][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 237 °C (Lit.) | [2] |

Below is the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Synthesis Pathway

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For this compound, a common starting material is 1-bromo-2-chloro-4-fluorobenzene.

The causality for this experimental choice lies in the reactivity of the C-Br bond. The carbon-bromine bond is weaker and more susceptible to metal-halogen exchange than the C-Cl or C-F bonds, allowing for selective formation of the organometallic intermediate at the desired position. The reaction is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions and ensure stability of the highly reactive organolithium intermediate.[5]

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon (C-C) bonds, typically between an aryl or vinyl halide and an organoboron compound.[6][7][8] The reaction's mild conditions and tolerance for a wide array of functional groups make it indispensable in pharmaceutical development and material science.[7]

The unique electronic profile of this compound makes it an excellent coupling partner. The electron-withdrawing nature of the halogen substituents can influence the transmetalation step of the catalytic cycle, often leading to efficient and clean reactions.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation : The organoborane (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the organic group (R²) from boron to palladium.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide using conventional heating.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)

-

Degassed Solvent System (e.g., Toluene/Ethanol or Dioxane/Water)

-

Round-bottom flask with magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup : To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition : Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) to the flask via syringe.

-

Base Addition : In a separate vial, dissolve the base (e.g., 2 mmol Na₂CO₃) in a minimal amount of degassed water (e.g., 1-2 mL) and add it to the reaction mixture. The base is essential for activating the boronic acid for the transmetalation step.

-

Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Work-up : After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the desired biaryl product.

Role in Drug Discovery and Development

The incorporation of fluorine and chlorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[9][10] Fluorine can enhance metabolic stability, improve binding affinity, and increase membrane permeability.[9] Boronic acids themselves are recognized as important pharmacophores, with several boronic acid-containing drugs approved for therapeutic use, such as Bortezomib (Velcade) for treating multiple myeloma.[1][11]

This compound serves as a key building block for synthesizing complex molecules in drug discovery programs.[2] Its use in Suzuki-Miyaura coupling allows for the efficient assembly of biaryl structures, which are common motifs in biologically active compounds, including kinase inhibitors and other targeted therapies.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]

-

Precautions : Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area.

-

Storage : Store at room temperature in a dry, well-sealed container.[2]

Conclusion

This compound is a high-value reagent whose utility is firmly established in the fields of organic synthesis, medicinal chemistry, and material science. Its well-defined molecular properties and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an essential tool for researchers aiming to construct complex molecular architectures. A thorough understanding of its synthesis, reaction mechanisms, and handling protocols, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

- Buy this compound | Boron Molecular. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

- Tetrabutylammonium (4-Fluorophenyl)

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. [Link]

- Fluorine in drug discovery: Role, design and case studies. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Core Features of Halogenated Phenylboronic Acids

Abstract

Halogenated phenylboronic acids represent a cornerstone class of reagents in modern organic synthesis and medicinal chemistry. The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring imparts a unique combination of electronic and steric properties that profoundly influence the reactivity, stability, and intermolecular interactions of the boronic acid moiety. This guide provides an in-depth exploration of these features, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will dissect the nuanced electronic effects of halogens, detail synthetic methodologies, explore their pivotal role in cross-coupling reactions, and illuminate their growing importance in pharmaceutical design and materials science. This document is structured to provide not just procedural knowledge but also a deep understanding of the causality behind experimental choices and applications, grounded in authoritative references.

The Fundamental Influence: Electronic Effects of Halogen Substitution

The chemical behavior of a halogenated phenylboronic acid is fundamentally dictated by the electronic influence of the halogen substituent. Halogens exhibit a dualistic nature: they are highly electronegative, withdrawing electron density through the sigma framework (inductive effect, -I), while their lone pairs can donate electron density into the aromatic π-system (resonance or mesomeric effect, +M).[1][2][3] The interplay of these opposing effects is highly dependent on the halogen's identity and its position (ortho, meta, or para) relative to the boronic acid group.

-

Inductive Effect (-I): All halogens are more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring.[2] This effect decreases with increasing distance, being strongest at the ortho position and weakest at the para position. This electron withdrawal increases the Lewis acidity of the boron atom, making the boronic acid more reactive in certain contexts but also potentially more susceptible to side reactions like protodeboronation.[4]

-

Resonance Effect (+M): The donation of a lone pair from the halogen into the ring's π-system increases electron density, particularly at the ortho and para positions.[1] This effect is most significant for fluorine due to effective orbital overlap between the 2p orbitals of fluorine and carbon, and it diminishes down the group (F > Cl > Br > I).

The net result is that halogens are deactivating groups overall in electrophilic aromatic substitution, yet they direct incoming electrophiles to the ortho and para positions.[1][2] This electronic modulation is critical for tuning the properties of the boronic acid. For instance, introducing fluorine substituents is known to increase the acidity of phenylboronic acids, an effect that is most pronounced at the ortho position due to the potential for intramolecular hydrogen bonding.[5]

Quantitative Impact on Acidity

The electronic effects of halogenation can be quantified by observing the change in the acid dissociation constant (pKa) of the boronic acid. Electron-withdrawing groups generally lower the pKa, making the acid stronger.

| Compound | pKa | Predominant Electronic Effect |

| Phenylboronic Acid | 8.83[6] | Reference |

| 4-Fluorophenylboronic acid | 8.77[5] | -I and +M effects nearly cancel |

| 3-Fluorophenylboronic acid | ~8.2 | Strong -I effect, weak +M |

| 2-Fluorophenylboronic acid | ~7.9 | Strong -I effect + H-bonding |

| 4-Chlorophenylboronic acid | ~8.6 | -I effect dominates weak +M |

| 2-Iodophenylboronic acid | ~8.1 | Strong -I effect |

Note: pKa values are approximate and can vary with experimental conditions.

Caption: Dueling electronic effects of halogen substituents.

Synthesis of Halogenated Phenylboronic Acids

The preparation of halogenated phenylboronic acids typically begins with a corresponding aryl halide. Several robust methods are employed, with the choice often depending on the scale, available starting materials, and desired purity.

Grignard and Organolithium Routes

One of the most common and established methods involves the formation of an organometallic intermediate (Grignard or organolithium reagent) from a halogenated aromatic compound, followed by quenching with a trialkyl borate ester, such as trimethyl borate.[7][8] Subsequent acidic hydrolysis yields the desired boronic acid.

Caption: General workflow for synthesis via organometallic intermediates.

Protocol 1: Synthesis of 4-Chlorophenylboronic Acid

This protocol describes a standard laboratory procedure for synthesizing 4-chlorophenylboronic acid from 1-bromo-4-chlorobenzene.

Materials & Equipment:

-

1-bromo-4-chlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

-

Grignard Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 1-bromo-4-chlorobenzene in anhydrous THF. Add a small portion of the solution to the magnesium and gently warm to initiate the reaction (indicated by cloudiness and gentle bubbling).

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below -60 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Workup: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M HCl. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from a water/ethanol mixture) to yield pure 4-chlorophenylboronic acid.

Key Applications in Synthesis and Beyond

The true utility of halogenated phenylboronic acids is realized in their application as versatile building blocks.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is a paramount method for forming C-C bonds, and halogenated phenylboronic acids are key participants.[9][10] In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[11][12][13] The halogen on the phenylboronic acid can serve two purposes:

-

Electronic/Steric Tuning: It modifies the reactivity of the boronic acid in the transmetalation step. Electron-withdrawing groups can sometimes slow this step, with a general reactivity trend observed as para > meta >> ortho, the latter being hindered by sterics.[14]

-

A Second Reaction Handle: The halogen can be retained during the first coupling and used as a reactive site for a subsequent, different cross-coupling reaction, enabling the efficient synthesis of complex, unsymmetrical bi- and poly-aryl systems.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Medicinal Chemistry and Drug Discovery

Halogenated phenylboronic acids are increasingly important in medicinal chemistry.[8][15] Boronic acids themselves are known to be reversible inhibitors of serine proteases, and halogenation can fine-tune their binding affinity and metabolic stability.[16][17]

A key interaction exploited in modern drug design is halogen bonding . This is a non-covalent interaction where the electropositive region on the outer surface of the halogen (the σ-hole) interacts with a Lewis basic site, such as an oxygen or nitrogen atom on a protein.[18][19][20][21] This directional and tunable interaction provides an additional tool for optimizing ligand-protein binding. The strength of the halogen bond generally increases from Cl to Br to I.[18]

Furthermore, halogenation is a well-established strategy for modulating the physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and membrane permeability.[15] Studies have demonstrated the antibacterial and antibiofilm activity of certain halogenated phenylboronic acids.[15]

Materials Science and Sensors

The ability of boronic acids to reversibly bind with diols is the basis for their use in sensors, particularly for carbohydrates like glucose.[22][23][24][25] Halogenation can adjust the pKa of the boronic acid, thereby shifting the optimal pH range for diol binding.[26][27] This allows for the design of sensors that operate effectively at physiological pH. These materials find applications in drug delivery systems, hydrogels, and analytical probes.[22][23][24][25]

Analytical Characterization

Proper characterization is essential to confirm the structure and purity of halogenated phenylboronic acids.

NMR Spectroscopy

-

¹H and ¹³C NMR: These techniques are standard for confirming the aromatic substitution pattern and overall structure.[28]

-

¹⁹F NMR: For fluorine-containing derivatives, ¹⁹F NMR is a highly sensitive and informative technique for confirming the presence and chemical environment of the fluorine substituents.

-

¹¹B NMR: This is a crucial technique for directly probing the boron center.[26][27] The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. Trigonal planar (sp²) boronic acids typically appear in the range of δ 28-30 ppm, while tetrahedral (sp³) boronate esters or adducts appear significantly upfield, around δ 5-9 ppm.[29] This makes ¹¹B NMR an excellent tool for studying diol binding and solution-state equilibria.[26][27][29]

X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[30] It is particularly valuable for visualizing the hydrogen-bonding networks that phenylboronic acids often form and for studying halogen bonding interactions in co-crystals with other molecules.[31]

Stability and Handling

While generally stable, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This process is often reversible upon addition of water. Halogenated phenylboronic acids can also be susceptible to protodeboronation (cleavage of the C-B bond by a proton source), particularly under harsh acidic or basic conditions.[4] They should be stored in a cool, dry place.

References

- The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.

- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology.

- Phenylboronic acid. Wikipedia.

- Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect. The Journal of Organic Chemistry.

- Why are halogens ortho- para- directors?. Master Organic Chemistry.

- Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps.

- Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. ResearchGate.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

- The Power of Boron: Exploring Phenylboronic Acid in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications.

- Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Semantic Scholar.

- Boron-Containing Pharmacophore. MIT Technology Licensing Office.

- Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. Nature.

- Phenylboronic Acid-Based Adsorbent Materials And Fluorescent Probes. Globe Thesis.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.

- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed.